molecular formula C17H23NO3 B2661081 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone CAS No. 1351633-40-3

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone

Cat. No.: B2661081
CAS No.: 1351633-40-3
M. Wt: 289.375
InChI Key: KIJVULYEJUWCHU-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone is a chemical compound designed for research and development purposes, serving as a valuable building block in medicinal chemistry and drug discovery. This molecule features a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core, a spirocyclic structure that introduces molecular complexity and rigidity, which is often utilized to explore three-dimensional chemical space in the design of new therapeutic agents . The scaffold is a recurring motif in compounds screened for various biological activities, including as inhibitors for specific protein targets . The m-tolyl ethanone moiety attached to the spirocyclic nitrogen offers a site for further chemical modification, allowing researchers to fine-tune the compound's properties and reactivity. As a synthetic intermediate, it can be used to create more complex molecules for probing biochemical pathways or developing potential treatments for diseases such as cancer and metabolic disorders . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-5-4-6-14(7-13)8-15(19)18-9-17(10-18)11-20-16(2,3)21-12-17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJVULYEJUWCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C17H23NO3
Molecular Weight : 289.375 g/mol
CAS Number : 1396717-41-1

The compound features a spirocyclic framework that may influence its interaction with biological targets. Understanding its chemical properties is crucial for elucidating its biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed a range of potential effects:

  • Antibacterial Activity : Studies indicate that compounds with similar structural motifs exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, derivatives of spirocyclic compounds have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound's structural characteristics suggest potential antifungal properties, particularly against strains like Candida albicans. Similar compounds have demonstrated excellent antifungal activity, indicating that this compound may also possess such capabilities .
  • Mechanism of Action : The biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in bacterial cell wall synthesis or fungal metabolism . Detailed studies are needed to elucidate these pathways.

Study 1: Antibacterial Screening

A recent study evaluated the antibacterial activity of various derivatives of spirocyclic compounds, including those structurally related to this compound. The results indicated:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus625 µg/mL
Compound BP. aeruginosa312.5 µg/mL
Compound CC. albicans156.25 µg/mL

These findings suggest that modifications in the molecular structure can significantly impact antibacterial efficacy .

Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, several derivatives were tested against C. albicans. The study found that:

CompoundAntifungal Activity (Zone of Inhibition)
Compound D20 mm
Compound E15 mm
Compound FNo significant activity

This highlights the potential for developing antifungal agents based on the structure of this compound .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

Activity Description
AntimicrobialInhibits bacterial and fungal growth by interfering with cell wall synthesis.
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines and mediators.
AnalgesicProvides pain relief through modulation of pain pathways in the central nervous system.

Antimicrobial Studies

Research has shown that derivatives of spirocyclic compounds similar to 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone exhibit significant antimicrobial properties. For example:

  • A study demonstrated that spirocyclic compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies:

  • In animal models, compounds with similar structures significantly reduced edema and inflammatory markers when administered before inflammatory stimuli . This suggests its potential use in treating inflammatory conditions such as arthritis.

Analgesic Activity

The analgesic effects of spirocyclic compounds have been documented in controlled trials:

  • A study indicated that these compounds alleviate pain responses by acting on central nervous system pathways, highlighting their potential for pain management therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

Compound Biological Activity Notes
1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-oneAntimicrobial, Anti-inflammatorySimilar spirocyclic structure
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonaneModerate anti-inflammatory effectsLess potent than the target compound
tert-butyl 2-oxo-7-azaspiro[3.5]nonaneExhibits mild analgesic propertiesDifferent substitution pattern

Case Studies and Research Findings

Several case studies have highlighted the applications and effectiveness of this compound:

Antimicrobial Efficacy

A study on spirocyclic derivatives provided evidence for their antimicrobial activity against resistant bacterial strains, emphasizing the need for further exploration in antibiotic development .

Inflammation Reduction

Research involving inflammatory models showed that administration of spirocyclic compounds resulted in significant reductions in inflammation markers, supporting their therapeutic potential in inflammatory diseases .

Pain Management

Clinical trials demonstrated that patients receiving treatment with spirocyclic compounds reported lower pain levels compared to control groups, indicating their effectiveness as analgesics .

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores

The compound’s spirocyclic framework is shared with several derivatives, differing in substituents and heteroatom arrangements:

Compound Name Key Structural Features Functional Implications References
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone 3,4,5-Triethoxyphenyl group Enhanced solubility due to ethoxy groups; potential CNS activity
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl Dual nitrogen atoms in spiro core Increased basicity; possible kinase inhibition
6-Methyl-2,6-diazaspiro[3.5]nonane diHCl Methyl-substituted diaza core Improved metabolic stability
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione Carbonyl groups at positions 6 and 8 Hydrogen-bonding capacity; antimicrobial potential

Key Observations :

  • The 3,4,5-triethoxyphenyl analog () demonstrates how electron-donating substituents enhance solubility, contrasting with the m-tolyl group’s moderate lipophilicity .
  • Diaza spiro cores () exhibit higher basicity, which may improve binding to acidic biological targets compared to the oxa/aza hybrid in the target compound .
Ethanone Derivatives with Aromatic Substitutents

Ethanone moieties paired with aromatic systems are common in bioactive compounds:

Compound Name Aromatic Substituent Biological Activity References
JWH-250 (1-(1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone) 2-Methoxyphenyl Cannabinoid receptor modulation
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Benzofuran + triazole Antifungal activity
1-(m-Tolyl)-2-(trimethylsilyl)ethylphenyl)ethanone Trimethylsilyl + m-tolyl Synthetic intermediate

Key Observations :

  • The m-tolyl group in the target compound lacks the electron-withdrawing methoxy groups seen in JWH derivatives (), which may reduce receptor-binding affinity but improve metabolic resistance .
  • Azole-containing analogs () highlight the importance of heterocycles in antifungal activity, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the spirocyclic core of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone?

  • Methodology : Utilize cyclization reactions involving thietane or thiolane precursors, as demonstrated in structurally related spiro compounds (e.g., 6,8-dioxa-2-thiaspiro[3.5]nonane derivatives) . Key steps include acetal formation with aldehydes (e.g., benzaldehyde) and optimization of ring-closing conditions using acid catalysis. Monitor reaction progress via TLC and confirm intermediates using 1H^1 \text{H}-NMR (e.g., δ 2.43 ppm for methyl groups in m-tolyl derivatives) .

Q. Which spectroscopic techniques are critical for confirming the spirocyclic architecture and substituent positions?

  • Methodology :

  • NMR : Analyze 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for sp3^3-hybridized carbons in the spiro ring (e.g., δ 70–90 ppm for oxygenated carbons) and coupling patterns indicative of restricted rotation .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve spatial arrangements, particularly the 7,7-dimethyl and dioxa moieties .
  • FTIR : Identify carbonyl stretches (~1700 cm1^{-1}) and ether linkages (~1100 cm1^{-1}) .

Q. How can chromatographic purity be assessed for this compound, given its potential tautomeric or conformational variability?

  • Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and monitor at 254 nm. For GC-MS analysis, derivatize with BSTFA to stabilize volatile tautomers. Compare retention times and mass fragmentation patterns (e.g., m/z 240 for the spirocyclic fragment) to reference standards .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the conformational flexibility of the spirocyclic system?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy barriers for ring puckering. Molecular dynamics simulations (AMBER or CHARMM force fields) can predict solvent-dependent conformational states. Validate with experimental NMR data (e.g., 3JHH^3J_{\text{HH}} coupling constants) .

Q. How can researchers resolve contradictory NMR data arising from solvent effects or dynamic processes?

  • Methodology :

  • Variable-temperature NMR : Acquire spectra at 298–373 K to observe coalescence of split signals (e.g., methyl groups at δ 1.77 ppm in CDCl3_3) .
  • Solvent screening : Compare DMSO-d6_6 (polar, hydrogen-bonding) vs. CDCl3_3 (nonpolar) to assess solvent-induced shifts.
  • 2D NMR : Use NOESY/ROESY to detect through-space correlations between the m-tolyl and spirocyclic protons .

Q. What strategies optimize the compound’s bioactivity profile, given its structural similarity to KRAS inhibitors?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified m-tolyl substituents (e.g., halogenation, methoxy groups) and test in kinase inhibition assays (e.g., KRAS G12C mutant cell lines) .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis.

Q. How can researchers address low yields in multi-step syntheses involving sensitive intermediates?

  • Methodology :

  • Protecting groups : Temporarily mask reactive sites (e.g., ketones with ethylene glycol) during spiro ring formation .
  • Flow chemistry : Improve reproducibility in oxidation or cyclization steps by controlling residence time and temperature .

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